N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3-methylpiperidin-1-yl)-2-oxoacetamide
Description
N-(2-(4-Chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3-methylpiperidin-1-yl)-2-oxoacetamide is a heterocyclic compound featuring a thienopyrazole core fused with a 4-chlorophenyl group and a 3-methylpiperidinyl acetamide moiety. Crystallographic analysis of this compound would typically employ tools like SHELXL for structure refinement , while electronic properties, such as charge distribution and orbital interactions, could be analyzed using Multiwfn .
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3-methylpiperidin-1-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O2S/c1-12-3-2-8-23(9-12)19(26)18(25)21-17-15-10-27-11-16(15)22-24(17)14-6-4-13(20)5-7-14/h4-7,12H,2-3,8-11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHOIFXPOOKQHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3-methylpiperidin-1-yl)-2-oxoacetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features several notable structural components:
- Thieno[3,4-c]pyrazole core : This heterocyclic structure is known for various biological activities.
- 4-Chlorophenyl group : Enhances lipophilicity and biological activity.
- 3-Methylpiperidine : Affects the pharmacokinetic properties of the compound.
- 2-Oxoacetamide moiety : Contributes to its interaction with biological targets.
Biological Activity Overview
The biological activities of this compound have been investigated primarily in the context of its anticancer properties and kinase inhibition. The following sections provide detailed insights into its mechanisms and effects.
Anticancer Activity
Studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer progression. Kinases such as AKT2/PKBβ are critical targets due to their role in oncogenic signaling pathways. In related studies, compounds with similar thieno[3,4-c]pyrazole structures demonstrated low micromolar activity against these kinases, leading to reduced growth in glioma cell lines and enhanced apoptosis in cancer cells .
The proposed mechanisms through which this compound exerts its effects include:
- Kinase Inhibition : By inhibiting key kinases, the compound disrupts critical signaling pathways that promote tumor growth and survival.
- Induction of Apoptosis : Similar compounds have been observed to induce cell death in cancerous cells while sparing non-cancerous cells, suggesting a degree of selectivity that could be beneficial for therapeutic applications .
Case Study 1: Glioma Cell Lines
A study focused on a series of thieno[3,4-c]pyrazole derivatives found that certain compounds inhibited the formation of 3D neurospheres derived from primary patient glioma stem cells. The tested compounds exhibited potent efficacy against glioblastoma cell lines while showing significantly lower toxicity to normal cells . This selectivity is crucial for reducing side effects in potential therapeutic applications.
Case Study 2: Comparative Analysis with Other Compounds
In comparative studies, this compound was evaluated alongside other pyrazole derivatives. It demonstrated superior activity against certain cancer cell lines compared to traditional chemotherapeutic agents .
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Compounds with thieno[3,4-c]pyrazole structures have shown promising anticancer properties. Research indicates that derivatives of this scaffold can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, thienopyridine derivatives have been linked to significant anticancer effects against various cancer cell lines, suggesting that similar compounds may also exhibit such properties .
- Antimicrobial Properties :
-
Anti-inflammatory Effects :
- The compound may serve as a lead for developing anti-inflammatory drugs. In silico studies have indicated that derivatives could act as inhibitors of key inflammatory pathways, such as 5-lipoxygenase, which is involved in leukotriene biosynthesis . This suggests potential applications in treating inflammatory diseases.
-
Neurological Applications :
- Given the presence of the piperidine moiety, there is potential for neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems and may offer therapeutic benefits in conditions like epilepsy or depression .
Table 1: Summary of Biological Activities
Recent Research Insights
Recent studies have focused on synthesizing new derivatives based on the thieno[3,4-c]pyrazole scaffold to enhance potency and selectivity against specific targets. For example, modifications to the piperidine ring or variations in substituents on the aromatic rings have been shown to significantly alter biological activity profiles.
Comparison with Similar Compounds
Q & A
Q. What are the critical structural features of this compound, and how do they influence its biological activity?
The compound contains a thieno[3,4-c]pyrazole core, a 4-chlorophenyl group, and a 3-methylpiperidine moiety. The thienopyrazole ring contributes to π-π stacking interactions with biological targets, while the 4-chlorophenyl group enhances lipophilicity, improving membrane permeability. The 3-methylpiperidine moiety may modulate steric and electronic properties, affecting binding affinity to enzymes or receptors. Structural analogs lacking the piperidine group show reduced activity, highlighting its role in target engagement .
Q. What synthetic methodologies are recommended for optimizing yield and purity?
Synthesis typically involves:
- Step 1: Cyclocondensation of thiophene derivatives with hydrazines to form the pyrazole ring.
- Step 2: Introduction of the 3-methylpiperidine group via nucleophilic acyl substitution.
- Step 3: Purification using column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization. Microwave-assisted synthesis can reduce reaction times by 30–40% compared to classical methods. Yield optimization requires precise temperature control (60–80°C) and inert atmospheres to minimize by-products .
Q. Which analytical techniques are essential for structural confirmation?
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of the thienopyrazole ring (δ 7.2–7.8 ppm for aromatic protons) and piperidine moiety (δ 2.1–3.5 ppm).
- Mass Spectrometry: High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺ at m/z 457.12).
- HPLC: Purity >95% is achievable with a C18 column (acetonitrile/water, 70:30). X-ray crystallography (using SHELXL) resolves stereochemistry and hydrogen-bonding networks .
Advanced Research Questions
Q. How can computational tools predict the compound’s interaction with biological targets?
- Molecular Docking (AutoDock): Simulate binding to kinase domains (e.g., EGFR or CDK2) using flexible side-chain algorithms. The 4-chlorophenyl group shows predicted hydrophobic interactions with active-site residues (e.g., Leu694 in EGFR).
- Molecular Dynamics (GROMACS): Assess stability of ligand-receptor complexes over 100 ns simulations. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- Electrostatic Potential Maps (Multiwfn): Identify nucleophilic/electrophilic regions to guide derivatization .
Q. How can crystallographic data resolve contradictions in reported biological activities?
Structural analogs with minor modifications (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) exhibit divergent activity due to altered hydrogen-bonding patterns. For example:
Q. What strategies address low solubility in in vitro assays?
- Co-solvent Systems: Use DMSO/PEG-400 (1:4) to maintain solubility >100 µM.
- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability.
- Salt Formation: React with HCl to generate a hydrochloride salt, improving aqueous solubility by 5-fold .
Q. How do reaction conditions influence by-product formation during synthesis?
- Temperature: Exceeding 80°C promotes hydrolysis of the acetamide group, yielding a carboxylic acid by-product (detected via TLC).
- Catalyst Choice: Pd/C (5% wt) reduces undesired dimerization compared to Pt/C.
- Solvent Polarity: Dichloromethane minimizes side reactions vs. polar aprotic solvents like DMF .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding its antimicrobial vs. anticancer activity?
Divergent biological outcomes arise from assay-specific conditions:
- Antimicrobial Assays (MIC): Activity against S. aureus (MIC = 8 µg/mL) correlates with membrane disruption, observed via SEM.
- Anticancer Assays (MTT): IC₅₀ = 2 µM in HeLa cells but no effect on MCF-7, likely due to differential expression of target kinases. Cross-validate results using CRISPR knockouts of suspected targets (e.g., EGFR) to isolate mechanisms .
Methodological Recommendations
- Crystallography: Use SHELXL for high-resolution refinement of twinned crystals (R-factor <0.05) .
- Docking Studies: Apply AutoDock’s Lamarckian genetic algorithm for flexible ligand-receptor docking .
- Synthetic Optimization: Screen catalysts (e.g., Pd/C vs. Ni) via Design of Experiments (DoE) to minimize by-products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
